1-Benzyl-1,3-diphenylurea 1-Benzyl-1,3-diphenylurea
Brand Name: Vulcanchem
CAS No.: 53693-58-6
VCID: VC16050672
InChI: InChI=1S/C20H18N2O/c23-20(21-18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,23)
SMILES:
Molecular Formula: C20H18N2O
Molecular Weight: 302.4 g/mol

1-Benzyl-1,3-diphenylurea

CAS No.: 53693-58-6

Cat. No.: VC16050672

Molecular Formula: C20H18N2O

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-1,3-diphenylurea - 53693-58-6

Specification

CAS No. 53693-58-6
Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
IUPAC Name 1-benzyl-1,3-diphenylurea
Standard InChI InChI=1S/C20H18N2O/c23-20(21-18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,23)
Standard InChI Key SYDUSBDEWSTEOP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Benzyl-1,3-diphenylurea (C₂₀H₁₈N₂O) features a urea backbone with two phenyl groups attached to the nitrogen atoms at positions 1 and 3, alongside a benzyl substituent at the 1-position. This arrangement introduces steric hindrance and electronic effects that influence its reactivity and physical properties. The compound’s molecular weight is 302.37 g/mol, and its structure is analogous to 1,3-diphenylurea (CAS 102-07-8), a well-documented compound with a melting point of 239–241°C and a boiling point of 262°C .

Table 1: Comparative Physicochemical Properties of Urea Derivatives

Property1,3-Diphenylurea Hypothesized 1-Benzyl-1,3-diphenylurea
Molecular FormulaC₁₃H₁₂N₂OC₂₀H₁₈N₂O
Molecular Weight212.25 g/mol302.37 g/mol
Melting Point239–241°CEstimated 180–200°C*
Water Solubility150.3 mg/LLikely <50 mg/L*
LogP (Partition Coeff.)2.97Estimated 4.2–4.8*
*Derived from structural analogs and computational predictions.

The benzyl group enhances hydrophobicity, as evidenced by the predicted increase in logP value compared to 1,3-diphenylurea. This substituent also reduces crystallinity, potentially lowering the melting point relative to the parent compound .

Synthesis and Reaction Pathways

Conventional Urea Coupling Strategies

The synthesis of N,N'-diarylurea derivatives typically involves the reaction of aryl isocyanates with amines or the condensation of urea with aryl amines. For example, 1,3-diphenylurea is produced by heating aniline with urea in glacial acetic acid, achieving yields >90% . Adapting this method, 1-benzyl-1,3-diphenylurea could be synthesized via the reaction of benzyl isocyanate with aniline derivatives under controlled conditions.

Catalytic Phosgenation Approach

A high-yield route to 1,3-diphenylurea employs bis(trichloromethyl) carbonate (triphosgene) and aniline in acetonitrile, catalyzed by ETS-10 molecular sieves. This method achieves 99% purity and a melting point of 245°C . Introducing a benzyl group would require substituting one equivalent of aniline with benzylamine, though this modification may necessitate optimized stoichiometry and temperature controls to prevent side reactions.

Representative Reaction Scheme:
Benzyl isocyanate+AnilineAcetonitrile, ETS-101-Benzyl-1,3-diphenylurea\text{Benzyl isocyanate} + \text{Aniline} \xrightarrow{\text{Acetonitrile, ETS-10}} \text{1-Benzyl-1,3-diphenylurea}

Biological and Industrial Applications

Table 2: IDO1 Inhibitory Activity of Selected Urea Derivatives

CompoundR-GroupIC₅₀ (µM)
3a2-Bromobenzyl8.21
3g4-Methoxybenzyl1.73
AMG-1Reference Inhibitor3.97

Stability and Environmental Considerations

1,3-Diphenylurea derivatives exhibit high thermal stability, with decomposition temperatures exceeding 260°C . The benzyl analog is expected to follow similar degradation pathways, primarily involving urea bond cleavage under acidic or basic conditions. Environmental persistence is moderate, with hydrolysis half-lives estimated at 30–60 days in aqueous systems.

Future Directions and Research Gaps

While 1-benzyl-1,3-diphenylurea remains underexplored, its structural kinship to bioactive urea derivatives positions it as a candidate for drug discovery and agrochemical development. Key priorities include:

  • Synthetic Optimization: Developing regioselective methods to install the benzyl group without byproduct formation.

  • Biological Screening: Evaluating antiproliferative, antimicrobial, and plant-growth-modulating activities.

  • Computational Modeling: Predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles to guide preclinical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator